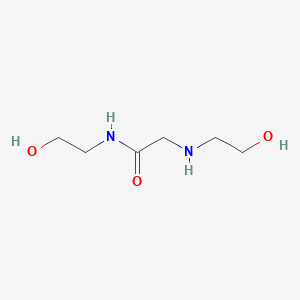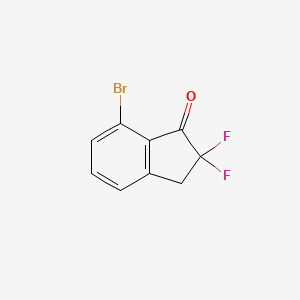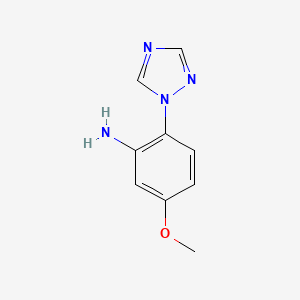
4,4,5,5-Tetraethyl-2-isopropoxy-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetraethyl-2-isopropoxy-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the formation of boronic acid esters.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetraethyl-2-isopropoxy-1,3,2-dioxaborolane typically involves the reaction of pinacol with boron trihalides or boronic acids. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boron-containing intermediates. The general reaction scheme is as follows:
Pinacol+Boron trihalide→this compound
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5,5-Tetraethyl-2-isopropoxy-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Borylation: It is used to introduce boron atoms into organic molecules.
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between boronic acids and halides.
Hydroboration: Addition of boron to alkenes and alkynes.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Transition Metal Catalysts: Employed in hydroboration reactions.
Anhydrous Conditions: Essential to prevent hydrolysis of boron intermediates.
Major Products Formed
Boronic Acid Esters: Key intermediates in organic synthesis.
Aryl Boronates: Formed in Suzuki-Miyaura coupling reactions.
Alkyl Boronates: Result from hydroboration reactions.
Wissenschaftliche Forschungsanwendungen
4,4,5,5-Tetraethyl-2-isopropoxy-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The compound exerts its effects primarily through the formation of boron-oxygen bonds. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the transfer of the boron group to the organic substrate, forming a new carbon-carbon bond. The molecular targets and pathways involved include:
Palladium Complexes: Act as intermediates in the coupling reaction.
Boron Intermediates: Participate in the formation of boronic acid esters.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4,5,5-Tetramethyl-2-isopropoxy-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-methoxy-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-ethoxy-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-Tetraethyl-2-isopropoxy-1,3,2-dioxaborolane is unique due to its higher stability and reactivity compared to its methyl and ethyl counterparts. This makes it particularly useful in reactions requiring stringent conditions and high yields.
Eigenschaften
Molekularformel |
C13H27BO3 |
|---|---|
Molekulargewicht |
242.16 g/mol |
IUPAC-Name |
4,4,5,5-tetraethyl-2-propan-2-yloxy-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H27BO3/c1-7-12(8-2)13(9-3,10-4)17-14(16-12)15-11(5)6/h11H,7-10H2,1-6H3 |
InChI-Schlüssel |
MGXXVDMSMRBVQX-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(CC)CC)(CC)CC)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-[(2-aminoethyl)carbamoyl]piperidine-1-carboxylate hydrochloride](/img/structure/B13468063.png)
![Potassium trifluoro[6-(methoxycarbonyl)spiro[2.5]octan-1-yl]boranuide](/img/structure/B13468065.png)
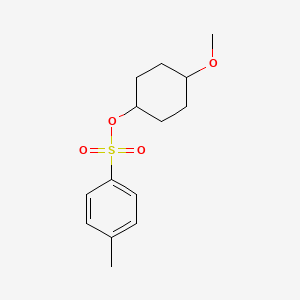
![1-Oxa-9-azaspiro[5.6]dodecanehydrochloride](/img/structure/B13468076.png)

![tert-butyl octahydro-1H-[1,4]diazino[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B13468089.png)
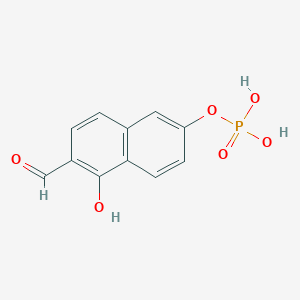
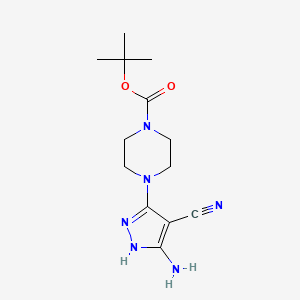

![Propanamide, 2-[bis(2-amino-2-oxoethyl)amino]-](/img/structure/B13468127.png)
